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Compound of Interest

Compound Name: Ritonavir-13C,d3

Cat. No.: B12417070 Get Quote

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their

heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H or D). In mass

spectrometry, this results in a predictable increase in the mass of the molecule and its

fragments. When used as an internal standard, the labeled compound co-elutes with the

unlabeled analyte but is distinguished by its higher mass-to-charge ratio (m/z), allowing for

precise quantification while correcting for variations in sample preparation and instrument

response.[1]

Ritonavir-13C,d3 has a nominal mass increase of 4 Daltons compared to its unlabeled

counterpart, resulting from the incorporation of one ¹³C atom and three deuterium atoms.

Predicted Mass Spectral Data
The mass spectral data for Ritonavir-13C,d3 is not publicly available in extensive libraries.

However, by analyzing the known fragmentation of unlabeled Ritonavir and its deuterated (d6)

analogue, a highly confident prediction can be made.[2][3]

In positive ion electrospray ionization (ESI) mode, Ritonavir typically forms a protonated

molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a

characteristic fragmentation pattern.

Assumption on Labeling Position: Based on the fragmentation of Ritonavir-d6, where the six

deuterium atoms are located on the isopropyl-thiazole moiety, it is assumed that the ¹³C and d3
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labels in Ritonavir-13C,d3 are also located on the portion of the molecule that yields the m/z

296 fragment.[2][4] This fragment is a result of the cleavage of the central amide bond.

The following table summarizes the expected m/z values for the key ions.

Ion Description
Unlabeled
Ritonavir (m/z)

Ritonavir-13C,d3
(Predicted m/z)

Mass Shift (Da)

Precursor Ion [M+H]⁺ 721.3 725.3 +4

Product Ion 1 426.2 426.2 0

Product Ion 2 296.1 300.1 +4

Fragmentation Pathway and Visualization
The primary fragmentation of Ritonavir involves the cleavage of the amide bond linking the two

halves of the molecule. The resulting major product ions are used for quantification in Multiple

Reaction Monitoring (MRM) assays.
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Caption: Predicted fragmentation of Ritonavir and Ritonavir-13C,d3.

Experimental Protocol: LC-MS/MS Analysis
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This section outlines a typical experimental protocol for the quantitative analysis of Ritonavir

using a stable isotope-labeled internal standard like Ritonavir-13C,d3.[5][6]

4.1. Materials and Reagents

Ritonavir reference standard

Ritonavir-13C,d3 (internal standard, IS)

HPLC-grade acetonitrile, methanol, and water

Formic acid (LC-MS grade)

Human plasma (or other biological matrix)

4.2. Sample Preparation

Spiking: To 100 µL of plasma sample, add 10 µL of Ritonavir-13C,d3 working solution (e.g.,

at 100 ng/mL) and vortex briefly.

Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein

denaturation.

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS

analysis.

4.3. Liquid Chromatography Conditions

LC System: Agilent 1200 series or equivalent

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile
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Flow Rate: 0.3 mL/min

Injection Volume: 5 µL

Gradient:

0-0.5 min: 30% B

0.5-2.5 min: Ramp to 95% B

2.5-3.5 min: Hold at 95% B

3.6-5.0 min: Return to 30% B (re-equilibration)

4.4. Mass Spectrometry Conditions

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

Ionization Source: Electrospray Ionization (ESI), positive mode

Ion Source Temperature: 500°C

IonSpray Voltage: 5500 V

Collision Gas: Nitrogen

MRM Transitions:

Ritonavir: 721.3 → 296.1 (Quantifier), 721.3 → 426.2 (Qualifier)

Ritonavir-13C,d3: 725.3 → 300.1 (Quantifier)

Sample Preparation LC-MS/MS Analysis

Plasma Sample
(100 µL)

Spike with IS
(Ritonavir-13C,d3)

Protein Precipitation
(Acetonitrile) Centrifugation Collect Supernatant LC Separation

(C18 Column)
Inject MS Detection

(ESI+, MRM)
Data Acquisition
& Quantification
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Caption: Experimental workflow for bioanalysis of Ritonavir.

Conclusion
While direct experimental mass spectra for Ritonavir-13C,d3 are not widely published, a

robust understanding of its behavior can be derived from the known fragmentation pathways of

the unlabeled drug and its other isotopic analogues. The predicted mass shift of +4 Da for both

the precursor ion and the key fragment at m/z 296.1 provides a solid basis for developing and

validating quantitative bioanalytical methods. The provided experimental protocol represents a

standard and effective approach for utilizing Ritonavir-13C,d3 as an internal standard in

regulated and research environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12417070?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

